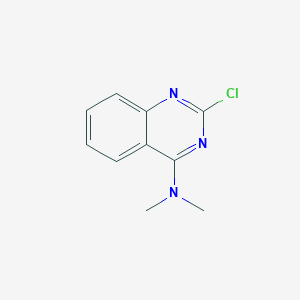

2-Chloro-N,N-dimethylquinazolin-4-amine

描述

Significance of the Quinazoline (B50416) Scaffold in Medicinal Chemistry Research

The quinazoline scaffold, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its recurring presence in molecules that exhibit a wide array of biological activities. The inherent structural features of the quinazoline ring system allow it to interact with a diverse range of biological targets with high affinity.

Over the past few decades, an extensive body of research has demonstrated that derivatives of quinazoline possess significant pharmacological properties, including:

Anticancer Activity : Many quinazoline derivatives have been investigated as potent anticancer agents. They often function by inhibiting key enzymes involved in cell growth and proliferation, such as receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). digitellinc.comresearchgate.net Several FDA-approved cancer drugs, such as Gefitinib, Erlotinib, and Lapatinib, are based on the 4-anilinoquinazoline (B1210976) framework. researchgate.net

Anti-inflammatory Effects : The quinazoline nucleus is a component of various compounds that have shown promising anti-inflammatory activity. google.com

Antimicrobial Properties : Research has also uncovered the potential of quinazoline derivatives as antibacterial, antifungal, antiviral, and antiparasitic agents. digitellinc.com

Other Therapeutic Areas : The versatility of the quinazoline scaffold extends to applications in treating conditions like hypertension, Alzheimer's disease, and malaria. digitellinc.comscispace.com

The broad spectrum of activity associated with this scaffold underscores its importance and justifies the continued focus of research efforts on synthesizing and evaluating new quinazoline-based compounds. researchgate.net

Rationale for Research Focus on 2-Chloro-N,N-dimethylquinazolin-4-amine and its Derivatives

The specific focus on this compound and related 2-chloro-4-aminoquinazoline structures is rooted in their synthetic utility. These compounds are typically synthesized from a common precursor, 2,4-dichloroquinazoline (B46505). digitellinc.com A key aspect of the chemistry of 2,4-dichloroquinazoline is the differential reactivity of the two chlorine atoms. The chlorine atom at the 4-position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position. digitellinc.comscispace.com

This regioselectivity is a critical advantage for chemical synthesis, as it allows for the controlled, stepwise introduction of different substituents. By reacting 2,4-dichloroquinazoline with a secondary amine like dimethylamine (B145610), this compound can be selectively formed. The remaining chlorine atom at the 2-position can then be substituted in a subsequent reaction with a different nucleophile, leading to the creation of a diverse library of 2,4-disubstituted quinazoline derivatives. digitellinc.com

This strategic approach enables medicinal chemists to:

Generate Molecular Diversity : Systematically vary the substituents at both the 2- and 4-positions of the quinazoline ring.

Explore Structure-Activity Relationships (SAR) : Investigate how different functional groups at these positions influence the biological activity of the resulting compounds.

Optimize Lead Compounds : Fine-tune the properties of promising molecules to enhance their potency, selectivity, and pharmacokinetic profiles.

Therefore, this compound is not just a single compound of interest but a valuable intermediate and building block for developing novel, potentially therapeutic agents based on the privileged 4-aminoquinazoline scaffold. digitellinc.comscispace.com

Overview of Key Academic Research Trajectories for the Chemical Compound

Academic research involving this compound and its analogues primarily follows two interconnected trajectories: synthetic methodology development and biological evaluation.

Synthetic Chemistry Research: A significant portion of the research is dedicated to the synthesis of novel quinazoline derivatives. This often involves multi-step reaction sequences starting from readily available materials. researchgate.net For instance, the synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives begins with the conversion of 6,7-dimethoxy quinazolin-2,4-dione to 2,4-dichloro-6,7-dimethoxy quinazoline, which is then reacted with various aniline (B41778) derivatives. google.com This highlights the role of compounds like this compound as key intermediates in the construction of larger, more complex molecules. Research in this area focuses on optimizing reaction conditions, improving yields, and developing more efficient and sustainable synthetic protocols, such as using microwave irradiation to accelerate reactions. researchgate.net

Medicinal Chemistry and Biological Evaluation: The second major research trajectory involves the biological screening of the synthesized derivatives. The primary goal is to identify new compounds with therapeutic potential. Based on the established activities of the quinazoline scaffold, these investigations are often directed towards specific disease targets.

| Research Focus Area | Description | Key Findings/Targets |

| Anticancer Research | Synthesis and evaluation of derivatives as inhibitors of cancer-related enzymes. | Derivatives of 4-anilinoquinazoline are potent inhibitors of EGFR and VEGFR tyrosine kinases. digitellinc.comresearchgate.net Some compounds also act as tubulin polymerization inhibitors. researchgate.net |

| Anti-inflammatory Studies | Designing compounds to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). | Novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives have demonstrated significant in vitro anti-inflammatory activity. google.com |

| Antiparasitic Drug Discovery | Development of agents against parasitic diseases like trichomoniasis. | N-substituted 2-chloroquinazoline-4-amines are used as intermediates to synthesize 2,4-diaminoquinazoline derivatives that inhibit enzymes like adenosine/guanosine nucleoside ribohydrolase (AGNH) in parasites. digitellinc.com |

These research paths demonstrate the compound's role as a foundational element in the broader quest for new medicines, leveraging its synthetic accessibility to explore the vast biological potential of the quinazoline chemical space.

属性

IUPAC Name |

2-chloro-N,N-dimethylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-14(2)9-7-5-3-4-6-8(7)12-10(11)13-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTPDWSQHPZGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506822 | |

| Record name | 2-Chloro-N,N-dimethylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35691-16-8 | |

| Record name | 2-Chloro-N,N-dimethyl-4-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35691-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N,N-dimethylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Studies of 2 Chloro N,n Dimethylquinazolin 4 Amine

Reactivity at the C-2 Chloro Position

The chlorine atom at the C-2 position is a versatile handle for the introduction of a wide array of functional groups, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for the functionalization of 2-chloroquinazolines. The quinazoline (B50416) ring's nitrogen atoms withdraw electron density, rendering the C-2 carbon sufficiently electrophilic to be attacked by nucleophiles. This reactivity is a cornerstone for the synthesis of diverse quinazoline derivatives.

The reaction of 2-chloroquinazolines with various amines, such as primary and secondary aliphatic or aromatic amines, proceeds to yield 2-aminoquinazoline derivatives. nih.govmdpi.com These reactions are typically conducted by heating the 2-chloroquinazoline substrate with the desired amine in a suitable solvent, such as isopropanol (B130326). researchgate.net The regioselectivity of these reactions is well-documented, with nucleophilic attack preferentially occurring at the C-4 position in 2,4-dichloroquinazoline (B46505) systems before substitution at C-2. nih.gov However, in a substrate like 2-Chloro-N,N-dimethylquinazolin-4-amine, the C-2 position is the primary site for this transformation. The reaction with different amines leads to a diverse library of N2-substituted quinazoline-2,4-diamine derivatives. digitellinc.com

Research has demonstrated that these SNAr reactions can be performed under various conditions, including microwave irradiation to accelerate the process. researchgate.net The choice of solvent and the nature of the nucleophile play a significant role in the reaction's efficiency and outcome. researchgate.net

| Nucleophile | Reagents and Conditions | Product | Reference |

| Primary Amines | Isopropanol, Reflux | N2,N4,N4-trimethylquinazoline-2,4-diamine | digitellinc.com |

| Secondary Amines | THF, Autoclave, 100 °C | 2-(Substituted-amino)-N,N-dimethylquinazolin-4-amine | mdpi.com |

| Anilines | Isopropanol, Reflux, 4h | 2-Anilino-N,N-dimethylquinazolin-4-amine | researchgate.net |

| Benzylamines | Isopropanol, TEA, Reflux, 4h | 2-(Benzylamino)-N,N-dimethylquinazolin-4-amine | researchgate.net |

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of 2-chloroquinazolines.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with a halide, catalyzed by a palladium complex. libretexts.org This reaction is widely used to introduce aryl or vinyl substituents. For this compound, a Suzuki coupling with an arylboronic acid would yield a 2-aryl-N,N-dimethylquinazolin-4-amine. These reactions typically employ a palladium(0) catalyst, a phosphine ligand, and a base. The reaction's success is attributed to its mild conditions and tolerance of various functional groups. nih.gov Efficient Suzuki reactions have been reported for various chloro-substituted heterocycles, demonstrating the feasibility of this transformation. nih.govresearchgate.net

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org This method offers a versatile alternative to classical SNAr reactions for introducing amino groups. youtube.com The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.orglibretexts.org The development of sterically hindered and electron-rich phosphine ligands, such as XPhos, has been crucial for the high efficiency of these reactions, allowing for the coupling of a wide range of amines, including primary and secondary amines, with aryl chlorides. beilstein-journals.orgorganic-chemistry.orgresearchgate.net

| Reaction Type | Coupling Partner | Catalyst/Ligand/Base | Product | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2 / Phosphine Ligand / Base | 2-Aryl-N,N-dimethylquinazolin-4-amine | libretexts.orgresearchgate.net |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)2 / XPhos / KOt-Bu | 2-(Substituted-amino)-N,N-dimethylquinazolin-4-amine | wikipedia.orgbeilstein-journals.org |

Beyond C-N and C-C bond formation, the chloro group at the C-2 position can be displaced by a variety of other nucleophiles to introduce different functionalities.

Alkoxylation and Thiolation: Reactions with alkoxides (RO-) or thiolates (RS-) can be used to synthesize 2-alkoxy or 2-alkylthio derivatives, respectively. For instance, reaction of 2-ethoxy-4-chloroquinazoline with various nitrogen nucleophiles has been studied, showcasing the reactivity of the chloro group. researchgate.net

Azidation: The introduction of an azide (B81097) group can be achieved by reacting with sodium azide. This creates a versatile intermediate that can be further transformed, for example, into an amine via reduction or into a triazole via cycloaddition. researchgate.net

The versatility of the C-2 chloro group makes this compound a valuable intermediate for generating a broad spectrum of quinazoline-based compounds with diverse substitution patterns.

Reactivity at the N,N-dimethylamino Group

Direct derivatization of the tertiary N,N-dimethylamino group is challenging due to the lack of a reactive proton. Unlike primary or secondary amines, it does not readily undergo acylation or alkylation. Transformations would likely require harsh conditions leading to demethylation or ring modification, which are generally not synthetically desirable. The stability of the dimethylamino group is often advantageous, allowing for selective reactions at other positions of the quinazoline scaffold.

Tertiary amines can be oxidized to their corresponding N-oxides. The N-oxidation of N,N-dimethylaniline is a well-known transformation, which can be achieved using various oxidizing agents such as hydrogen peroxide or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). nih.gov The resulting N,N-dimethylaniline N-oxide is a highly polar compound with unique chemical properties.

While direct N-oxidation of this compound is not extensively reported, the chemistry of analogous compounds suggests it is a feasible transformation. nih.gov Oxidation of the quinazoline ring nitrogens is also a possibility and can be complex, sometimes leading to a mixture of N-1 and N-3 oxides or quinazolinone by-products. nih.gov The selective N-oxidation of the exocyclic dimethylamino group would likely require carefully controlled reaction conditions to avoid competing reactions at the ring nitrogen atoms. The resulting N-oxide could potentially serve as an intermediate for further functionalization.

Modifications of the Quinazoline Ring System

The reactivity of the this compound core allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. These modifications can occur on both the benzene (B151609) and pyrimidine (B1678525) moieties of the quinazoline ring system, providing avenues for fine-tuning the compound's properties.

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzene portion of the quinazoline ring is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for introducing a variety of functional groups onto an aromatic ring. The regioselectivity of these substitutions is dictated by the directing effects of the substituents already present on the quinazoline system. The electron-donating nature of the amino group at C4 and the electron-withdrawing effects of the chloro group at C2 and the pyrimidine ring itself influence the position of electrophilic attack.

Nitration is a key electrophilic aromatic substitution reaction that has been explored in the synthesis of related quinazoline derivatives. For instance, in the synthesis of 2-chloro-4-amino-6,7-dimethoxy quinazoline, a nitration reaction is a crucial step. google.com While specific studies on the nitration of this compound are not extensively documented, the general methodology involves the use of a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

A representative nitration process on a related quinazoline precursor is detailed in the following table:

Table 1: Representative Conditions for Nitration of a Veratrole Precursor to a Nitro-Substituted Quinazoline Intermediate

| Parameter | Value |

|---|---|

| Starting Material | Veratrole |

| Reagent | Nitric Acid |

| Acid Concentration | 25-68% |

| Molar Ratio (Veratrole:Nitric Acid) | 1:1.5-10 |

| Temperature | -10 to 30 °C |

| Reaction Time | 1-10 hours |

| Product | 3,4-dimethoxy nitrobenzene |

This data is derived from the synthesis of a precursor to 2-chloro-4-amino-6,7-dimethoxy quinazoline. google.com

This nitrated intermediate is then further processed through reduction, ureaization, cyclization, and hydrolysis to yield the final substituted quinazoline product. google.com The conditions for such reactions, particularly the temperature and reactant ratios, are critical for achieving the desired substitution pattern and minimizing the formation of side products.

Transformations Involving the Pyrimidine Ring Nitrogen Atoms

The nitrogen atoms within the pyrimidine ring of the quinazoline scaffold are also sites for chemical modification, primarily through alkylation reactions. These transformations can introduce alkyl or more complex side chains, which can significantly alter the biological and physicochemical properties of the parent molecule.

N-alkylation of related 2-chloro-quinazolinone structures has been reported, providing a basis for understanding the potential reactivity of the pyrimidine nitrogens in this compound. uw.edu The alkylation typically involves the reaction of the quinazoline core with an alkyl halide in the presence of a base.

An example of an N-alkylation reaction on a related quinazolinone is presented below:

Table 2: Conditions for N-Alkylation of 2-Chloro-quinazolinone

| Parameter | Details |

|---|---|

| Substrate | 2-Chloro-quinazolinone core |

| Reagent | Methyl-2-bromo acetate (B1210297) |

| Reaction Type | Substitution |

| Product | Alkylated N-Methyl Acetyl-2-chloro quinazoline-4-one |

This data illustrates the N-alkylation of a related quinazolinone, not the specific subject compound. uw.edu

Application of 2 Chloro N,n Dimethylquinazolin 4 Amine As a Synthetic Intermediate

Building Block for Complex Polycyclic Systems

The inherent structure of 2-chloro-4-aminoquinazoline derivatives makes them ideal starting materials for the synthesis of complex, fused heterocyclic systems, including certain classes of natural product alkaloids. The quinazoline (B50416) moiety can serve as a pre-formed "A" and "B" ring system, onto which additional rings can be annulated.

One prominent example is in the synthesis of polycyclic quinazolinone alkaloids such as luotonin A. figshare.comresearchgate.net Synthetic strategies often involve the construction of the quinoline (B57606) and pyrroloquinoline portions onto a pre-existing quinazolinone or quinazoline core. figshare.comrsc.org Methodologies like the Friedländer annulation or Pictet-Spengler reaction can be employed to build the adjacent rings. In such synthetic schemes, a 2-chloro-4-aminoquinazoline derivative can function as a key synthon, providing the necessary framework for subsequent cyclization reactions that lead to the final polycyclic structure. researchgate.netnih.gov

Furthermore, modern synthetic strategies increasingly rely on multicomponent reactions (MCRs) to rapidly build molecular complexity. nih.gov The Ugi four-component reaction (Ugi-4CR), for instance, has been utilized to create diverse polycyclic quinazolinones in a highly efficient manner. nih.govresearchgate.net In these approaches, a functionalized quinazoline precursor can be incorporated as one of the key reactants, highlighting the value of intermediates like 2-Chloro-N,N-dimethylquinazolin-4-amine in advanced, convergent synthetic designs.

Precursor for Advanced Quinazoline Derivatives with Modified Scaffolds

Beyond serving as a core for annulation, the this compound scaffold is a substrate for significant structural modifications, leading to advanced derivatives with novel heterocyclic systems. The reactivity of the C2-chloro group is pivotal for these transformations.

For example, the chloro-substituent can be displaced or transformed to introduce new functionalities that alter the core structure. In the development of p21-activated kinase 4 (PAK4) inhibitors, a 2,4-diaminoquinazoline scaffold was modified by converting the C2 position into a carboxamide group. acs.org This modification, creating a novel 4-((1H-pyrazol-3-yl)-amino)quinazoline-2-carboxamide scaffold, was guided by structure-based drug design to enhance binding affinity and selectivity. acs.org

In another significant modification, 2-chloro-4-anilinoquinazoline derivatives have been used as precursors for the synthesis of fused pyrimidodiazepine systems. rsc.org This is achieved through a cyclocondensation reaction involving a chalcone (B49325) intermediate derived from the quinazoline starting material. The resulting polycyclic compounds represent a substantial modification of the original quinazoline scaffold, leading to molecules with distinct chemical properties and biological activities. rsc.org These examples underscore the utility of the 2-chloro-4-aminoquinazoline core as a versatile platform for accessing a wide range of structurally diverse and complex derivatives.

Synthesis of 4-Anilinoquinazoline (B1210976) Scaffolds for Structure-Activity Relationship Studies

One of the most widespread applications of 2-chloro-4-aminoquinazoline precursors is in the synthesis of 4-anilinoquinazolines for structure-activity relationship (SAR) studies. nih.govnih.gov This class of compounds is particularly prominent in the development of kinase inhibitors. nih.gov The synthesis is typically a straightforward nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the C4 position of a 2-substituted-4-chloroquinazoline is displaced by a primary or secondary amine, most commonly a substituted aniline (B41778). researchgate.netderpharmachemica.com

This synthetic route is highly amenable to creating large libraries of compounds because a single 4-chloroquinazoline (B184009) intermediate can be reacted with a multitude of commercially available anilines. By systematically varying the substituents on the aniline ring, researchers can probe how changes in sterics, electronics, and hydrophobicity affect the biological activity of the final compound.

For instance, in the development of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase inhibitors, a series of 4-anilinoquinazolines were synthesized with various basic side chains at the C7 position and different substitutions on the aniline ring. nih.gov The resulting compounds were tested for their inhibitory potency, allowing researchers to establish clear SAR trends. The data revealed that certain substitutions led to potent, nanomolar inhibitors with high selectivity for the target kinase. nih.gov

| Compound | Aniline Substituent (at C4) | Quinazoline C7 Substituent | KDR Kinase IC50 (μM) | EGFR Kinase IC50 (μM) |

|---|---|---|---|---|

| Example 1 | 4-Fluoro-3-chloroaniline | 3-(Morpholin-4-yl)propoxy | 0.002 | 0.12 |

| Example 2 | 4-Bromo-3-chloroaniline | 3-(Morpholin-4-yl)propoxy | 0.001 | 0.075 |

| Example 3 | 3-Ethynylaniline | 3-(Piperidin-1-yl)propoxy | 0.009 | 0.8 |

| Example 4 | 3-Chloroaniline | 3-(Morpholin-4-yl)propoxy | 0.004 | 0.25 |

| Example 5 | 4-Bromo-2-fluoroaniline | 3-(N-methylpiperazin-1-yl)propoxy | 0.02 | 0.08 |

Data adapted from Hennequin et al., J. Med. Chem. 2002. nih.gov

Regiospecific Introduction of Diverse Substituents

The synthetic utility of 2-chloro-4-aminoquinazoline derivatives is fundamentally linked to the differential reactivity of the C2 and C4 positions on the quinazoline ring. When starting with a 2,4-dichloroquinazoline (B46505) precursor, nucleophilic aromatic substitution (SNAr) occurs with high regioselectivity at the C4 position. nih.govresearchgate.net Theoretical studies using Density Functional Theory (DFT) calculations have confirmed that the carbon atom at the C4 position is more susceptible to nucleophilic attack than the C2 carbon. nih.govresearchgate.net This is attributed to a higher LUMO coefficient and a lower activation energy for the formation of the Meisenheimer intermediate at C4. nih.govresearchgate.net

This inherent regioselectivity provides a powerful tool for the controlled, stepwise introduction of different substituents. A synthetic sequence can exploit this reactivity difference:

First Substitution (C4): A 2,4-dichloroquinazoline is reacted with a first nucleophile (e.g., an amine like N,N-dimethylamine). The reaction proceeds under relatively mild conditions to selectively yield the 2-chloro-4-aminoquinazoline derivative. nih.gov

Second Substitution (C2): The remaining chloro group at the less reactive C2 position can then be substituted by a second, different nucleophile. This step typically requires more forcing conditions, such as higher temperatures, stronger nucleophiles, microwave irradiation, or the use of transition-metal catalysts. nih.govnih.gov

This strategy allows for the regiospecific synthesis of a wide variety of 2,4-disubstituted quinazolines where the substituents at C2 and C4 are different. For a molecule like this compound, the first step is already complete. It can be used directly to introduce a diverse range of functionalities at the C2 position via substitution of the remaining chlorine atom, enabling the creation of complex molecules with precisely controlled substitution patterns. nih.govchim.it

Structure Activity Relationship Sar Studies on Quinazoline Analogues Derived from 2 Chloro N,n Dimethylquinazolin 4 Amine

Design Principles for Quinazoline (B50416) Analogues in Mechanistic Biological Studies

The design of quinazoline analogues for mechanistic studies is guided by established SAR principles that highlight the importance of specific substitutions around the core. mdpi.com The quinazoline framework is a versatile scaffold for developing targeted therapies, particularly kinase inhibitors, due to its structural similarity to the adenine (B156593) part of ATP, allowing it to fit into the ATP-binding pocket of various enzymes. nih.gov

Key design principles often involve:

Targeted Substitution: SAR studies have identified that positions C-2, C-4, and the benzene (B151609) ring (especially C-6 and C-7) are critical for modulating biological activity. nih.govmdpi.com The parent compound, 2-Chloro-N,N-dimethylquinazolin-4-amine, is an ideal starting point as the chloro group at C-2 and the dimethylamino group at C-4 are amenable to a wide range of chemical modifications.

Molecular Hybridization: A common strategy involves creating hybrid molecules by combining the quinazoline scaffold with other pharmacologically active moieties. nih.govnih.gov This approach aims to develop compounds with dual or enhanced activity by targeting multiple pathways or improving interaction with a single target.

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups (bioisosteres) can lead to improved potency, selectivity, or pharmacokinetic properties. For instance, modifying the linker between the quinazoline core and a side chain can optimize the compound's fit within a receptor's binding site. tandfonline.com

Computational Modeling: In silico methods like molecular docking and molecular dynamics simulations are integral to the design process. nih.govresearchgate.net These techniques help predict the binding modes of designed analogues with their biological targets, such as the Epidermal Growth Factor Receptor (EGFR), providing insights into how specific substitutions might enhance ligand-target interactions. nih.gov

By systematically applying these principles, researchers can design libraries of quinazoline analogues to probe biological mechanisms and develop compounds with improved therapeutic profiles. eurekaselect.com

Role of the Chloro Substituent at C-2 on Biological Interactions in vitro

The chloro substituent at the C-2 position of the quinazoline ring is a pivotal functional group in the design and synthesis of novel analogues. Its primary role is that of a reactive leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. researchgate.netscispace.com This chemical reactivity allows for the introduction of a diverse array of substituents at the C-2 position, which is a common strategy for exploring the SAR of quinazoline derivatives. nih.gov

The influence of the C-2 chloro group and its subsequent replacement can be summarized as follows:

Synthetic Handle: The C-2 position is less reactive to nucleophilic substitution than the C-4 position in 2,4-dichloroquinazoline (B46505) precursors. This regioselectivity is exploited in multi-step syntheses to first introduce a desired group at C-4, followed by modification at the C-2 position. researchgate.netnih.gov

Modulation of Activity: Replacing the chloro group with different functionalities directly impacts the biological activity. For instance, introducing thioalkyl fragments or various substituted amine and anilino moieties at C-2 has been shown to significantly alter the anticancer and antimicrobial potency of the resulting compounds. nih.govresearchgate.net

Electronic and Steric Effects: The electronegativity and size of the substituent that replaces the chlorine atom influence the electronic distribution and steric profile of the molecule. These changes can affect how the compound binds to its target protein. Studies have shown that electron-donating groups at the C-2 position can be more favorable for certain biological activities than electron-withdrawing groups. nih.gov

The table below illustrates how modifications at the C-2 position, starting from a 2-chloro precursor, can influence biological activity in different quinazoline series.

| C-2 Substituent | Quinazoline Series | Observed Biological Effect | Reference |

| -Cl (starting material) | 6,7-Dimethoxy-4-(arylamino)quinazoline | Precursor for anti-inflammatory agents | derpharmachemica.comresearchgate.net |

| -NH-Aryl | 4-Alkylaminoquinazoline | Potent antitumor activity against various cell lines | researchgate.net |

| -Thioalkyl | Quinazolin-4-one | Increased inhibitory activity against PARP-1 | nih.gov |

| -(Benzyloxy)acetamide | 7-Chloro-quinazolin-4-one | Potent antiviral activity against SARS-CoV-2 | nih.gov |

Influence of the N,N-dimethylamino Group at C-4 on Biological Interactions in vitro

The substituent at the C-4 position of the quinazoline ring is widely recognized as a critical determinant of biological activity, particularly for kinase inhibitors. nih.gov The 4-amino group often acts as a key hydrogen bond donor, interacting with hinge region residues in the ATP-binding pocket of enzymes like EGFR. magtechjournal.com While the N,N-dimethylamino group cannot act as a hydrogen bond donor, its presence significantly influences the molecule's properties in other ways.

Key influences of the C-4 N,N-dimethylamino group include:

Basicity and Protonation: The dimethylamino group is basic and can be protonated under physiological conditions. Studies have shown that protonation typically occurs on one of the ring nitrogen atoms (N1 or N3), with the positive charge being delocalized into the exocyclic N,N-dimethylamino group. researchgate.net This charge distribution can affect solubility, cell permeability, and electrostatic interactions with the target protein.

Steric and Conformational Effects: The two methyl groups introduce steric bulk compared to a primary or secondary amine. This can influence the preferred conformation of the molecule and how it orients itself within a binding pocket.

Solubility and Lipophilicity: The presence of the N,N-dimethylamino group can impact the compound's physicochemical properties, such as its solubility and lipophilicity (logP), which are crucial for its pharmacokinetic profile. researchgate.net

Loss of Key Interactions: In many quinazoline-based inhibitors (e.g., EGFR inhibitors), a secondary amine at C-4 is crucial for forming a hydrogen bond with a key methionine residue in the hinge region of the kinase. Replacing this with a tertiary N,N-dimethylamino group would prevent this critical interaction, often leading to a significant loss of activity against such targets. However, in other contexts, this group may confer activity through different binding modes. For example, some studies have found that compounds with a 4-dimethylamino group can be inactive against certain bacterial species, while other 4-substituted amines show potency. nih.gov

Research on MCHR1 antagonists has shown that 4-dimethylamino quinazoline exhibits strong inhibitory activity, indicating that for some targets, this specific group is beneficial. researchgate.net

Conformational Analysis and its Impact on Ligand-Target Interactions

The three-dimensional structure and conformational flexibility of quinazoline analogues are crucial for their interaction with biological targets. The quinazoline ring itself is a planar, rigid scaffold which serves as an anchor to orient substituents in specific vectors in space. nih.gov The biological activity is therefore highly dependent on the conformation of the side chains attached to this core, particularly at the C-2 and C-4 positions.

Key aspects of conformational analysis include:

Binding Site Occupancy: Molecular docking studies are frequently employed to visualize how different conformations of a ligand can occupy the active site of a target protein. mdpi.com These studies reveal that specific low-energy conformations are often required for optimal binding. For instance, docking of quinazolinone derivatives into the EGFR active site has shown that the trimethoxyphenyl ring of a potent inhibitor occupies a specific position near the cofactor-binding site, making close contacts with key amino acid residues. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the ligand-target interaction over time. These simulations can assess the stability of the binding pose predicted by docking and reveal important conformational changes in both the ligand and the protein upon binding. nih.gov Root-mean-square deviation (RMSD) analysis from MD simulations can indicate the stability of the ligand within the binding pocket. nih.gov

Impact of Substituents: The nature of the substituents can impose conformational restrictions. Bulky groups can limit the range of accessible conformations, potentially locking the molecule into a bioactive or inactive shape. Intramolecular hydrogen bonds can also restrict conformational freedom and pre-organize the ligand for binding.

Ultimately, the goal of conformational analysis is to understand the spatial arrangement of atoms required for potent and selective biological activity, guiding the design of new analogues with optimized geometry for target interaction. mdpi.com

Substituent Effects on the Quinazoline Core and their Mechanistic Biological Implications

The benzene portion of the quinazoline scaffold is a common site for modification, with substitutions at positions C-6 and C-7 being particularly well-studied, especially in the context of kinase inhibitors. nih.gov

Electronic Effects: The introduction of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups (EWGs) such as halogens (-Cl, -F) or nitro (-NO₂) can significantly alter the electron density of the ring system. mdpi.com These changes can influence the pKa of the molecule and its ability to form hydrogen bonds or engage in π-stacking interactions. For example, in a series of anti-inflammatory 2-chloro-4-(arylamino)quinazolines, the presence of methoxy groups at the C-6 and C-7 positions was a key structural feature. derpharmachemica.comresearchgate.net

Steric Effects and Solubility: Substituents on the benzene ring can also provide additional points of interaction with the target protein or modulate the compound's solubility and pharmacokinetic properties. Small, lipophilic groups are often introduced at positions C-6 and C-7 to access hydrophobic pockets within the ATP-binding site of kinases.

Selectivity and Potency: The pattern of substitution is critical for activity and selectivity. In the development of PAK4 inhibitors, a chloro group at the C-6 position of the quinazoline ring was found to be optimal for both potency and selectivity over the related PAK1 kinase. Moving the chlorine to C-7 or removing it entirely resulted in reduced selectivity. acs.org

The following table summarizes the effects of various substituents on the benzene ring from different studies.

| Position | Substituent | Observed Effect on Biological Activity | Reference |

| C-6 | -Cl | Optimal for PAK4 inhibitory potency and selectivity | acs.org |

| C-6, C-7 | -OCH₃ | Key feature in a series of anti-inflammatory agents | derpharmachemica.comresearchgate.net |

| C-6 | -Iodo | Can be detrimental to antimicrobial activity in some series | nih.gov |

| C-7 | -Cl | Increased PAK4 potency but reduced selectivity compared to C-6 chloro | acs.org |

The pyrimidine (B1678525) ring contains the heteroatoms (N1 and N3) and the key C-2 and C-4 positions. Modifications here directly impact the core pharmacophore.

C-2 and C-4 Substitutions: As discussed previously, these positions are the most common sites for modification. The ability to introduce diverse chemical groups allows for extensive SAR exploration to optimize target binding. nih.govsemanticscholar.org The choice of substituent at these positions defines the class of the quinazoline derivative (e.g., 2,4-diaminoquinazolines, quinazolin-4-ones) and its primary mechanism of action. researchgate.net

N1 and N3 Modifications: Alkylation or substitution on the nitrogen atoms can also influence activity. Small alkyl or aromatic groups at the N1 position are generally more favored than bulky substituents. nih.gov Modifications at the N3 position, often involving the introduction of a substituted aromatic ring, are essential for the antimicrobial and anticonvulsant properties of many quinazolinone derivatives. nih.govresearchgate.net

Ring Fusion: Another strategy for modifying the pyrimidine ring involves fusing it with other heterocyclic rings to create tricyclic or tetracyclic systems, such as triazoloquinazolines. nih.gov This approach can significantly alter the shape and electronic properties of the scaffold, leading to novel biological activities or different target profiles. For example, fusing a triazole ring to the quinazoline core has been explored in the development of phosphodiesterase 7 (PDE7) inhibitors. nih.gov

These modifications highlight the chemical tractability of the quinazoline scaffold, allowing medicinal chemists to systematically alter its structure to achieve desired biological outcomes. tandfonline.com

Comparative SAR Studies with Other Quinazoline Scaffolds

Systematic SAR studies on different classes of quinazoline derivatives have revealed key structural features that govern their biological activity. For instance, in the context of antibacterial agents, modifications on rings 1, 2, and 3 of the 4(3H)-quinazolinone scaffold have been systematically investigated to determine their impact on activity against various bacterial strains, particularly S. aureus. acs.org These studies have highlighted the importance of specific substitutions on the quinazolinone core for potent antibacterial efficacy.

In the realm of anticancer agents, particularly as epidermal growth factor receptor (EGFR) kinase inhibitors, the 4-anilinoquinazoline (B1210976) scaffold has been extensively studied. mdpi.com The SAR for this class of compounds is well-defined, with key interactions at the C-4, C-6, and C-7 positions of the quinazoline ring being critical for inhibitory activity. mdpi.com Comparative analysis of these established SAR trends with novel series of quinazoline derivatives allows researchers to identify unique structural contributions of different scaffolds.

A comparative quantitative structure-activity relationship (QSAR) analysis of various quinazoline analogues as tyrosine kinase (erbB-2) inhibitors has demonstrated the importance of electronic and steric factors in determining inhibitory potency. nih.gov Such studies often reveal that specific substitutions at the 4th position of the quinazoline ring can significantly enhance activity. For example, the presence of an electron-withdrawing group at this position has been shown to be beneficial. nih.gov

The following interactive table provides a comparative overview of SAR findings across different quinazoline scaffolds, which can be contextualized with analogues derived from this compound.

| Scaffold | Key SAR Findings | Target/Activity | Reference |

| 4(3H)-Quinazolinone | Systematic variations on all three rings influence antibacterial activity against S. aureus. | Antibacterial | acs.org |

| 4-Anilinoquinazoline | Substitutions at C-4, C-6, and C-7 are critical for EGFR kinase inhibition. | Anticancer (EGFR Inhibitor) | mdpi.com |

| General Quinazolines | An electron-withdrawing group at the 4th position enhances tyrosine kinase (erbB-2) inhibitory activity. | Anticancer (Tyrosine Kinase Inhibitor) | nih.gov |

| 2,4-Disubstituted Quinazolines | Amide group substitutions can lead to potent antiviral activity against the influenza virus. | Antiviral | mdpi.com |

| 4-Aminoquinazoline | Introduction of a fluoro group on the phenyl ring at the 4-position can increase anti-inflammatory activity. | Anti-inflammatory | mdpi.com |

These comparative insights underscore the chemical versatility of the quinazoline scaffold and the importance of the substitution patterns in fine-tuning the pharmacological profile of its derivatives. researchgate.net While direct comparative SAR studies focusing solely on analogues of this compound versus other specific scaffolds are not extensively detailed in the provided search results, the broader principles derived from diverse quinazoline series offer a valuable framework for predicting the biological potential of novel compounds based on this starting material.

Advanced Spectroscopic and Analytical Research for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution NMR spectroscopy would be the primary method for elucidating the molecular structure of "2-Chloro-N,N-dimethylquinazolin-4-amine" in solution.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the quinazoline (B50416) ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has an attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which helps in determining the compound's conformation.

Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Determining the precise three-dimensional arrangement of atoms within a crystalline solid, X-ray crystallography stands as an unparalleled technique for elucidating absolute configuration and solid-state conformation. While a specific crystal structure for this compound has not been detailed in publicly accessible databases, extensive crystallographic studies on analogous quinazoline derivatives provide significant insights into its likely molecular geometry and intermolecular interactions. tandfonline.comacs.orgnih.gov

The substituents at the 2 and 4 positions dictate the molecule's solid-state packing. The chlorine atom at the C2 position would exhibit standard C-Cl bond lengths, and the N,N-dimethylamino group at C4 would adopt a conformation that minimizes steric hindrance. In similar structures, the exocyclic C4-N bond often displays partial double bond character.

Intermolecular forces play a critical role in stabilizing the crystal lattice. Hydrogen bonding is a predominant feature in the crystal structures of related aminoquinazolines. For example, in 6-aminoquinazolin-4(3H)-one, molecules form hydrogen-bonded dimers through N—H⋯O interactions, which are then linked into a three-dimensional network by N—H⋯N and C—H⋯O interactions. nih.gov Although the tertiary N,N-dimethylamino group in this compound cannot act as a hydrogen bond donor, the nitrogen atoms within the quinazoline ring can act as acceptors. This could lead to the formation of C—H⋯N hydrogen bonds with neighboring molecules.

Furthermore, π-π stacking interactions between the aromatic quinazoline rings are expected to be a significant stabilizing force in the solid state, a common feature observed in the crystal packing of many planar heterocyclic compounds. tandfonline.com The precise nature of these interactions, including slip-stacked or parallel-displaced arrangements, would be influenced by the electronic effects of the chloro and dimethylamino substituents.

Table 1: Expected Crystallographic Parameters for this compound (based on analogues)

| Parameter | Expected Value/Feature | Rationale based on Analogous Structures |

|---|---|---|

| Crystal System | Monoclinic / Triclinic | Common systems for substituted quinazolines. tandfonline.commdpi.com |

| Space Group | P21/c, C2/c, P-1 | Frequently observed space groups for related heterocyclic compounds. tandfonline.commdpi.com |

| Quinazoline Ring | Planar | A consistent feature in reported quinazoline crystal structures. nih.gov |

| Intermolecular Interactions | C—H⋯N hydrogen bonds, π-π stacking | Expected interactions due to the presence of nitrogen acceptors and an aromatic system. tandfonline.comnih.gov |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are invaluable for identifying functional groups and studying intermolecular interactions. The vibrational spectrum of this compound can be interpreted by assigning characteristic bands to specific molecular motions, with assignments supported by theoretical density functional theory (DFT) calculations performed on the parent quinazoline molecule and its derivatives. asianpubs.orgnih.gov

The spectrum is characterized by vibrations of the quinazoline core, the C-Cl bond, and the N,N-dimethylamino group.

Quinazoline Ring Vibrations: The aromatic C-H stretching vibrations are expected to appear in the 3100–3000 cm⁻¹ region. researchgate.net The stretching vibrations of the C=N and C=C bonds within the heterocyclic and benzene (B151609) rings give rise to a series of characteristic bands typically observed between 1620 cm⁻¹ and 1450 cm⁻¹. scispace.com For the parent quinazoline, these bands are well-defined and their positions are influenced by the electronic nature of substituents. asianpubs.org Ring breathing modes and other deformations occur at lower frequencies.

C-Cl Vibrations: The C-Cl stretching vibration is anticipated to produce a strong band in the FT-IR spectrum, typically in the 805-655 cm⁻¹ range, depending on the electronic environment. scispace.com

N,N-dimethylamino Group Vibrations: The C-H stretching vibrations of the methyl groups are expected in the 2950–2850 cm⁻¹ range. The C-N stretching vibration of the dimethylamino group attached to the aromatic ring typically appears in the 1380-1250 cm⁻¹ region. scispace.com The presence of this electron-donating group can influence the electron distribution within the quinazoline ring, potentially shifting the frequencies of the ring's vibrational modes.

Hydrogen Bonding Interactions: As this compound lacks N-H bonds, it cannot self-associate through conventional hydrogen bonding. However, in the presence of proton-donating solvents or co-crystallized molecules, the nitrogen atoms of the quinazoline ring can act as hydrogen bond acceptors. Such interactions would lead to noticeable shifts in the vibrational frequencies of the ring modes, providing evidence for these intermolecular forces.

Table 2: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| 3100 - 3000 | Aromatic C-H stretching | FT-IR, Raman |

| 2950 - 2850 | Aliphatic C-H stretching (CH₃) | FT-IR, Raman |

| 1620 - 1575 | C=N stretching | FT-IR, Raman |

| 1600 - 1450 | Aromatic C=C stretching | FT-IR, Raman |

| 1450 - 1380 | CH₃ deformation | FT-IR |

| 1380 - 1250 | C-N stretching (Aryl-NMe₂) | FT-IR |

| 805 - 655 | C-Cl stretching | FT-IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like this compound, the observed absorptions are primarily due to π→π* and n→π* electronic transitions. libretexts.orgmasterorganicchemistry.com The analysis of the UV-Vis spectrum provides valuable information on the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of quinazoline derivatives typically displays multiple absorption bands. orientjchem.org The parent quinazoline shows characteristic absorptions that are modified by the introduction of substituents. asianpubs.org The spectrum of this compound is expected to be influenced by the chromophoric quinazoline system and the auxochromic effects of the chloro and dimethylamino groups.

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions. For conjugated systems like quinazoline, multiple π→π* bands are expected. In substituted quinazolin-4(3H)-ones, absorption maxima (λmax) corresponding to these transitions are observed in the range of 215-320 nm. scispace.comorientjchem.org The N,N-dimethylamino group, being a strong electron-donating group, is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of conjugation and destabilization of the highest occupied molecular orbital (HOMO).

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atoms, to a π* antibonding orbital. masterorganicchemistry.com These transitions are generally of lower intensity compared to π→π* transitions and occur at longer wavelengths. researchgate.net For heterocyclic compounds, the n→π* transition can provide insight into the electronic environment of the heteroatoms. The solvent polarity can affect the position of this band; a blue shift (hypsochromic shift) is often observed in more polar solvents.

Table 3: Expected Electronic Transitions for this compound

| Approx. λmax (nm) | Type of Transition | Orbitals Involved | Expected Intensity |

|---|---|---|---|

| 220 - 260 | π→π* | π (HOMO-n) → π* (LUMO) | High |

| 280 - 340 | π→π* | π (HOMO) → π* (LUMO) | High |

| > 340 | n→π* | n (N lone pair) → π* (LUMO) | Low |

Computational Chemistry and Theoretical Investigations of 2 Chloro N,n Dimethylquinazolin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There are currently no available scholarly articles that provide specific quantum chemical calculations for 2-Chloro-N,N-dimethylquinazolin-4-amine. Such studies are crucial for providing a foundational understanding of a molecule's behavior at the electronic level.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

No peer-reviewed data exists detailing the use of Density Functional Theory (DFT) to determine the optimized ground state geometry and energetics of this compound. This type of analysis would typically yield important parameters such as bond lengths, bond angles, and dihedral angles, as well as the molecule's total energy and stability.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Similarly, a Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. FMO analysis is a key tool in predicting the chemical reactivity and kinetic stability of a molecule, and the absence of this data limits the theoretical understanding of how this compound might interact with other chemical species.

Electrostatic Potential Mapping

There are no published studies that include an electrostatic potential map for this compound. This computational technique is used to visualize the charge distribution within a molecule, identifying electron-rich and electron-poor regions, which is essential for predicting sites of electrophilic and nucleophilic attack.

Molecular Docking and Ligand-Protein Interaction Modeling (for SAR context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of medicinal chemistry, this is often used to predict the interaction of a small molecule ligand with a protein target. Understanding these interactions is crucial for elucidating Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity.

Theoretical Binding Affinity Predictions

A thorough search of scientific literature reveals a notable absence of specific studies on the theoretical binding affinity of this compound to any biological target. While research on analogous quinazoline (B50416) derivatives often employs computational methods to predict binding affinities (typically expressed as a docking score or estimated free energy of binding in kcal/mol), no such data has been published for the title compound.

For related 2-chloro-4-anilinoquinazoline compounds, molecular docking studies have been performed to predict their binding affinities to targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) nih.gov. These studies typically generate a series of possible binding poses and calculate a corresponding score that estimates the binding affinity. However, without specific experimental or computational data for this compound, any prediction of its binding affinity would be purely speculative.

Table 1: Illustrative Data Table for Theoretical Binding Affinity Predictions (Hypothetical)

| Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Not Available | Not Available | Not Available | No published data found |

This table is for illustrative purposes only, as no specific data for this compound has been found.

Identification of Key Interacting Residues in Target Active Sites

The identification of key amino acid residues within a protein's active site that interact with a ligand is a primary outcome of molecular docking simulations. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are fundamental to molecular recognition and binding.

For the broader class of quinazoline derivatives, studies have identified key interactions with various protein targets. For instance, in the case of EGFR inhibitors, interactions with residues in the ATP-binding pocket are often highlighted nih.gov. However, as no molecular docking studies have been published for this compound, the specific amino acid residues that it may interact with in any given protein's active site remain undetermined.

Table 2: Illustrative Data Table for Key Interacting Residues (Hypothetical)

| Target Protein | Interacting Residue | Interaction Type | Reference |

|---|---|---|---|

| Not Available | Not Available | Not Available | No published data found |

This table is for illustrative purposes only, as no specific data for this compound has been found.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the conformational flexibility of a ligand, its behavior in a solvent environment, and the stability of ligand-protein complexes.

Currently, there are no published molecular dynamics simulation studies specifically focused on this compound. Such studies would be beneficial to understand how the N,N-dimethylamino group influences the molecule's conformational preferences and how the compound interacts with water molecules in a physiological environment. MD simulations could also be used to refine the results of molecular docking by providing a more dynamic and realistic model of the binding process. While the methodology for such simulations is well-established, its application to this particular compound has not been reported in the scientific literature.

In Silico Prediction of Chemical Transformations and Synthetic Feasibility

In silico tools can be utilized to predict potential chemical transformations that a molecule might undergo, as well as to assess its synthetic feasibility. These predictions can aid in the design of synthetic routes and the identification of potential metabolites or degradation products.

There is no available literature detailing in silico predictions of chemical transformations or a formal assessment of the synthetic feasibility for this compound. However, the synthesis of structurally similar compounds, such as 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine, has been reported, suggesting that the synthesis of the title compound is likely achievable through established chemical methodologies involving cyclization, chlorination, and nucleophilic substitution reactions scispace.com. Computational tools could be employed to retrospectively analyze and optimize such synthetic pathways.

Future Directions and Emerging Research Avenues for 2 Chloro N,n Dimethylquinazolin 4 Amine

Development of Novel and Efficient Synthetic Routes

While established methods for the synthesis of quinazoline (B50416) derivatives exist, the future of organic synthesis lies in the development of more efficient, cost-effective, and environmentally benign processes. google.com Current multi-step syntheses often involve harsh reagents and generate significant waste. google.com Future research will likely focus on overcoming these limitations.

Key areas for development include:

Green Chemistry Approaches : The use of novel organocatalysts, such as 3,5-bis(trifluoromethyl) phenyl ammonium (B1175870) hexafluorophosphate (B91526) (BFPHP), has shown promise in the efficient and practical synthesis of quinazolines. benthamdirect.com These catalysts represent a move towards more sustainable chemical production. Another green approach involves solvent-catalyzed hydrogenation to replace traditional, more polluting methods like iron powder reduction. google.com

Process Optimization : Simplifying production processes by reducing the number of steps and avoiding noxious solvents like N,N-dimethylaniline is a critical goal. google.com Research into one-pot syntheses and telescoping reaction sequences will be crucial.

Microwave-Assisted Synthesis : Microwave heating has been shown to significantly shorten reaction times for quinazoline synthesis, from hours or days to mere minutes, demonstrating a clear advantage over conventional thermal methods. rroij.combenthamdirect.com Further exploration of microwave technology, particularly in continuous flow systems, could revolutionize the large-scale production of 2-Chloro-N,N-dimethylquinazolin-4-amine and its derivatives. ingentaconnect.com

| Methodology | Key Features | Future Research Focus |

|---|---|---|

| Conventional Synthesis | Multi-step; often uses harsh reagents (e.g., POCl₃, PCl₅); longer reaction times. derpharmachemica.comnih.gov | Replacement of hazardous reagents; process simplification. google.com |

| Microwave-Assisted Synthesis | Drastically reduced reaction times; potential for improved yields. rroij.combenthamdirect.com | Application to continuous flow systems for scalability. ingentaconnect.com |

| Organocatalysis | Environmentally benign; avoids heavy metal catalysts. benthamdirect.com | Discovery of new, more efficient organocatalysts. |

| Green Chemistry Routes | Reduces waste and use of toxic solvents; improves safety. google.com | Wider adoption of solvent-free or aqueous reaction conditions. |

Exploration of Underutilized Reactivity Pathways

The reactivity of the this compound core is largely dictated by the chloro group at the C2 position and the electron-donating dimethylamino group at the C4 position. While nucleophilic substitution at C2 is a common strategy, many other reactivity pathways remain underexplored.

Future research should investigate:

Novel C2-Functionalization : Beyond simple nucleophilic substitution, modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could be employed to introduce a wide variety of carbon-based substituents at the C2 position, dramatically expanding the accessible chemical space.

C-H Functionalization : Direct functionalization of the C-H bonds on the quinazoline's benzene (B151609) ring is a powerful and atom-economical strategy. This would allow for late-stage diversification of the scaffold without the need for pre-functionalized starting materials.

Ring System Modifications : The quinazoline ring itself is highly reactive towards certain anionic reagents, which typically attack the C4 position. rroij.com Although the C4 position in the title compound is already substituted, exploring reactions that engage the N1 or N3 atoms or induce ring transformations could lead to novel heterocyclic systems with unique properties.

Dipolar Cycloaddition Reactions : Quinoline (B57606) N-oxides, related N-heterocycles, can participate in [3+2]-dipolar cycloaddition reactions. mdpi.com Investigating the potential for the quinazoline core of this compound to act as a dipole or dipolarophile could open doors to complex fused-ring systems.

Advanced SAR Studies through Combinatorial Chemistry and High-Throughput Synthesis Methodologies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. rroij.com Traditional SAR is often a slow, linear process. The application of combinatorial chemistry and high-throughput synthesis can accelerate this process exponentially. wordpress.com

Future directions in this area include:

Library Synthesis : Using this compound as a starting scaffold, large libraries of analogs can be rapidly synthesized. researchgate.net This involves systematically varying substituents at key positions. For example, the C2 chloro group can be replaced with a diverse set of amines, alcohols, or carbon-based groups, while the N,N-dimethylamino group at C4 could be modified or replaced.

Diversity-Oriented Synthesis : This approach aims to create libraries of structurally diverse and complex molecules, moving beyond simple functional group modifications to explore different molecular skeletons derived from the initial quinazoline core. ingentaconnect.com

High-Throughput Screening (HTS) : The synthesized libraries can be rapidly screened against a wide range of biological targets using HTS assays. This allows for the swift identification of "hits" with desired activities. wordpress.com For instance, a high-throughput caspase-3 activator assay was used to identify a novel series of 4-anilinoquinazolines as potent inducers of apoptosis. nih.gov

| Modification Site | Parent Group | Proposed Diverse Substituents (R) | Rationale |

|---|---|---|---|

| Position 2 | -Cl | -OR, -SR, -NR₂, -Aryl, -Alkyl | Explore interactions at the primary modification site; modulate electronics and sterics. |

| Position 4 | -N(CH₃)₂ | -NHR, -N(Cyclic), -OR | Probe the importance of the dimethylamino group for activity and solubility. |

| Positions 5, 6, 7, 8 | -H | -F, -Cl, -Br, -OCH₃, -NO₂ | Fine-tune electronic properties, metabolic stability, and target engagement. |

Integration of Computational and Experimental Approaches for Rational Compound Design

The synergy between computational modeling and experimental synthesis offers a powerful paradigm for modern drug discovery, enabling a more rational and efficient design process. researchgate.net This integrated approach can predict the biological activity and properties of molecules before they are synthesized, saving considerable time and resources.

Key integrated strategies for the future include:

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. researchgate.net For derivatives of this compound, docking studies can help prioritize which analogs are most likely to be active, guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models can be developed to correlate the chemical structures of a series of compounds with their biological activities. mdpi.com A statistically significant model can then be used to predict the activity of new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, assessing its conformational stability under simulated physiological conditions. nih.gov This can validate docking results and provide a more nuanced understanding of binding interactions.

Virtual Screening : Large databases of virtual compounds, including hypothetical derivatives of this compound, can be screened in silico against a target of interest. The top-scoring hits can then be selected for actual synthesis and testing. mdpi.com

| Step | Activity | Tools/Techniques | Outcome |

|---|---|---|---|

| 1 | Target Identification & Validation | Bioinformatics, Literature Review | Selection of a relevant biological target. |

| 2 | In Silico Design & Screening | Molecular Docking, QSAR, Virtual Screening | A prioritized list of virtual "hit" compounds. |

| 3 | Chemical Synthesis | Parallel Synthesis, Combinatorial Chemistry | Physical samples of the prioritized compounds. |

| 4 | In Vitro Biological Evaluation | HTS, Enzyme Assays, Cell-based Assays | Experimental validation of activity and SAR data. |

| 5 | Iterative Refinement | MD Simulations, Advanced QSAR | Data from Step 4 feeds back into Step 2 for designing the next generation of compounds. |

Exploration in Materials Science Applications for Quinazoline Derivatives

While the vast majority of research on quinazolines has been in the biomedical field, the unique electronic and structural properties of the heterocyclic core suggest potential applications in materials science. This remains a largely untapped and exciting frontier for this compound and its derivatives.

Emerging research avenues could focus on:

Organic Electronics : The planar, aromatic structure of the quinazoline ring system makes it a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). Judicious substitution could be used to tune the material's HOMO/LUMO energy levels and charge transport properties.

Fluorescent Sensors : Quinazoline derivatives can exhibit fluorescence. This property could be harnessed to develop chemosensors for detecting specific metal ions or small molecules. The binding of an analyte could induce a change in the fluorescence intensity or wavelength.

Functional Polymers : Incorporating the quinazoline moiety into polymer backbones or as pendant groups could create new materials with enhanced thermal stability, unique optical properties, or specific recognition capabilities.

Corrosion Inhibitors : N-heterocyclic compounds are known to be effective corrosion inhibitors for metals. Quinazoline derivatives could be investigated for their ability to adsorb onto metal surfaces and protect them from corrosive environments.

This area represents a significant opportunity for innovation, bridging the gap between medicinal chemistry and materials science.

常见问题

Basic: What are the established synthetic routes for 2-Chloro-N,N-dimethylquinazolin-4-amine, and how is purity ensured?

Answer:

this compound is synthesized via nucleophilic substitution of 4-chloroquinazoline with excess dimethylamine in acetone under reflux. The reaction is typically stirred at room temperature for 4 hours, followed by solvent removal and purification using silica column chromatography (ethyl acetate/hexane gradient elution). Purity (>98%) is confirmed by analytical HPLC with trifluoroacetic acid modifiers, while structural integrity is validated by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for anticancer activity?

Answer:

SAR optimization involves systematic substitution at the 2-chloro position. For example, replacing chlorine with methyl groups enhances blood-brain barrier (BBB) penetration and in vivo efficacy. Key steps include:

- Functional Group Replacement : Evaluate analogs (e.g., 2-methyl derivatives) for apoptosis induction (EC₅₀ values via cell-based assays).

- Pharmacokinetic Profiling : Assess BBB penetration using rodent xenograft models and LC-MS-based tissue distribution studies.

- Mechanistic Validation : Conduct kinase inhibition assays (e.g., CDC2-like kinases) to identify secondary targets.

In one study, the 2-methyl analog achieved EC₅₀ = 2 nM in apoptosis assays and demonstrated efficacy in MX-1 breast cancer xenografts .

Basic: Which analytical techniques confirm the structural integrity of this compound?

Answer:

- NMR Spectroscopy : ¹H NMR (CDCl₃) confirms dimethylamine protons (δ 3.35 ppm, singlet) and aromatic protons (δ 7.36–8.60 ppm). ¹³C NMR verifies quinazoline carbons (δ 148–159 ppm) .

- Mass Spectrometry : HRMS (ESI) matches the molecular ion ([M+H]⁺ = 218.1).

- X-ray Crystallography : Resolves non-planar conformations and dihedral angles between aromatic rings (e.g., 71.8° for phenyl rings in analogs) .

- HPLC Purity : Dual-gradient methods (4–100% acetonitrile with TFA) ensure >95% purity .

Advanced: What in vivo pharmacokinetic challenges are associated with this compound, and how are they addressed?

Answer:

- Low Solubility : Use co-solvents (e.g., DMSO/PEG) or nanoformulations to enhance bioavailability.

- BBB Penetration : Introduce lipophilic groups (e.g., methyl or morpholine derivatives) to improve logP values. In one study, a 2-methyl analog showed 3-fold higher brain concentration than the parent compound .

- Metabolic Stability : Evaluate cytochrome P450 metabolism using liver microsomes. Replace metabolically labile groups (e.g., morpholine) with stable heterocycles .

Advanced: How to resolve contradictions in reported biological activities of quinazolin-4-amine derivatives?

Answer:

- Standardize Assay Conditions : Use identical cell lines (e.g., MX-1 breast cancer) and passage numbers.

- Orthogonal Validation : Compare functional assays (e.g., apoptosis induction) with biophysical methods like surface plasmon resonance (SPR) for target binding.

- Batch QC : Ensure compound purity via NMR and LC-MS to rule out impurities (e.g., unreacted 4-chloroquinazoline) .

- Data Replication : Repeat experiments across independent labs with blinded controls to minimize bias .

Basic: What are the key considerations for designing analogs of this compound?

Answer:

- Electron-Withdrawing Groups : Chlorine at C2 enhances electrophilicity for nucleophilic substitution reactions.

- Steric Effects : Bulky substituents (e.g., morpholine) at C6/C7 positions may reduce off-target interactions.

- Solubility Modifiers : Introduce polar groups (e.g., methoxy) while maintaining logP <5 for optimal membrane permeability .

Advanced: How to evaluate the environmental impact of this compound derivatives?

Answer:

- Persistence Testing : Use OECD 301 biodegradability assays to assess half-life in soil/water.

- Ecotoxicology : Perform Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition studies.

- Waste Management : Optimize synthetic routes to minimize chlorinated byproducts (e.g., LiCl washes in workup) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。